molecular formula C18H21N5O2 B12246585 3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12246585
M. Wt: 339.4 g/mol
InChI Key: XQOZPHALXJWTMQ-UHFFFAOYSA-N
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Description

3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a piperidine ring, a cyclopropyl group, and a triazolone moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced through the reaction of the benzoxazole derivative with piperidine or its derivatives.

    Cyclopropyl Group Introduction: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Triazolone Formation: The final step involves the formation of the triazolone ring, which can be achieved by the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzoxazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: shares structural similarities with other compounds containing benzoxazole, piperidine, cyclopropyl, and triazolone moieties.

    Examples: 1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives, substituted piperazin-1-yl methanone conjugates.

Uniqueness

  • The unique combination of the benzoxazole, piperidine, cyclopropyl, and triazolone rings in a single molecule imparts distinct chemical and biological properties.
  • Its versatility in undergoing various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

5-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C18H21N5O2/c1-21-18(24)23(13-6-7-13)16(20-21)12-8-10-22(11-9-12)17-19-14-4-2-3-5-15(14)25-17/h2-5,12-13H,6-11H2,1H3

InChI Key

XQOZPHALXJWTMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=CC=CC=C4O3)C5CC5

Origin of Product

United States

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